2-(3-Methylthiophen-2-YL)piperazine
Overview
Description
2-(3-Methylthiophen-2-YL)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 3-methylthiophene group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-YL)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. For instance, the Ugi reaction is favored for its simplicity and high yield, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophen-2-YL)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-(3-Methylthiophen-2-YL)piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophen-2-YL)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act on protein kinases, which are enzymes that regulate various cellular processes. By inhibiting these kinases, the compound can modulate cell signaling pathways, leading to its observed biological effects . Additionally, its analgesic and anticonvulsant activities are thought to involve modulation of neurotransmitter systems in the central nervous system .
Comparison with Similar Compounds
2-(3-Methylthiophen-2-YL)piperazine can be compared with other piperazine derivatives, such as:
3-(3-Methylthiophen-2-YL)pyrrolidine-2,5-dione: This compound also features a 3-methylthiophene group but has a different core structure, leading to distinct biological activities.
4-(3-Methylthiophen-2-YL)morpholine: This compound has a morpholine ring instead of a piperazine ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting combination of chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-2-5-12-9(7)8-6-10-3-4-11-8/h2,5,8,10-11H,3-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSMJXADKHGTPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599665 | |
Record name | 2-(3-Methylthiophen-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111760-31-7 | |
Record name | 2-(3-Methylthiophen-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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